molecular formula C11H9ClN2O3 B8584575 5-Chloro-6-methoxy-4-methyl-8-nitroquinoline

5-Chloro-6-methoxy-4-methyl-8-nitroquinoline

Cat. No.: B8584575
M. Wt: 252.65 g/mol
InChI Key: GPBVKFNHFDCKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-methoxy-4-methyl-8-nitroquinoline is a useful research compound. Its molecular formula is C11H9ClN2O3 and its molecular weight is 252.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

5-chloro-6-methoxy-4-methyl-8-nitroquinoline

InChI

InChI=1S/C11H9ClN2O3/c1-6-3-4-13-11-7(14(15)16)5-8(17-2)10(12)9(6)11/h3-5H,1-2H3

InChI Key

GPBVKFNHFDCKCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)[N+](=O)[O-])OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the 5-hydroxyquinoline IV (5.25 g, 0.022 mol) in phosphorus oxychloride (75 mL) was heated at 80° for 2 hours. The reaction mixture was poured onto ice and basified with excess ammonium hydroxide. The tan solid was filtered to give 5.8 g of crude product. This material was purified via column chromatography over silica gel and elution with chloroform. The fast-moving yellow band was collected and concentrated to give 3.9 g (69%) of the title compound, mp 167°-169°. Crystallization from ethanol did not raise the melting point. The crude material can also be purified by sublimation.
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
69%

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